molecular formula C11H8ClNO B6366358 6-(2-Chlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111114-35-2

6-(2-Chlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6366358
CAS RN: 1111114-35-2
M. Wt: 205.64 g/mol
InChI Key: OEOBRMCPSNQKBR-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-hydroxypyridine, 95% (6-CPH-2-OH) is an organic compound used in scientific research for a variety of purposes. It is an aromatic compound with a pyridine ring and a chlorophenyl group. 6-CPH-2-OH is a colorless solid at room temperature, with a melting point of 179-181°C and a boiling point of 330-332°C. It is soluble in water, ethanol, and other organic solvents. This compound has a wide range of applications in scientific research, including in the synthesis of other compounds, as a reactant in biochemical reactions, and as a substrate for enzyme reactions.

Scientific Research Applications

6-(2-Chlorophenyl)-2-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used as a substrate for enzyme reactions, as a reactant in biochemical reactions, and as a reagent in the synthesis of other compounds. It has also been used in the study of pharmacology and toxicology, as well as in the study of the biochemistry of cells. In addition, it has been used in the study of the metabolism of drugs, as well as in the study of the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-hydroxypyridine, 95% is not known. However, it is believed that it acts as a substrate for enzyme reactions. It is also believed to interact with other molecules, such as proteins, to regulate biochemical reactions. In addition, it is believed to interact with other molecules in the body, such as hormones, to regulate physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chlorophenyl)-2-hydroxypyridine, 95% are not well understood. However, it is believed to interact with other molecules, such as proteins, to regulate biochemical reactions. In addition, it is believed to interact with other molecules in the body, such as hormones, to regulate physiological processes. It is also believed to have an effect on the metabolism of drugs and the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Chlorophenyl)-2-hydroxypyridine, 95% in lab experiments are that it is a relatively inexpensive compound, it is easily synthesized, and it is readily available. The main limitation of using 6-(2-Chlorophenyl)-2-hydroxypyridine, 95% in lab experiments is that its mechanism of action is not well understood. In addition, there is limited information available about its biochemical and physiological effects.

Future Directions

In order to better understand the mechanism of action, biochemical and physiological effects of 6-(2-Chlorophenyl)-2-hydroxypyridine, 95%, further research is needed. Future research should focus on determining the exact mechanism of action, as well as the biochemical and physiological effects of this compound. In addition, further research should be conducted to determine the effects of this compound on the metabolism of drugs and the effects of drugs on the body. Finally, research should be conducted to determine the potential uses of 6-(2-Chlorophenyl)-2-hydroxypyridine, 95% in the synthesis of other compounds, as well as its potential applications in pharmacology and toxicology.

Synthesis Methods

6-(2-Chlorophenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. It can be synthesized by the reaction of 2-chlorophenol and pyridine in aqueous solution, or by the reaction of 2-chlorophenol and sodium hydroxide in methanol. It can also be synthesized from 2-chlorophenol and sodium hydroxide in an aqueous solution. In addition, it can be synthesized from the reaction of 2-chlorophenol and sodium hydroxide in an aqueous solution, followed by the addition of sodium bicarbonate to the reaction mixture.

properties

IUPAC Name

6-(2-chlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-5-2-1-4-8(9)10-6-3-7-11(14)13-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOBRMCPSNQKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682693
Record name 6-(2-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111114-35-2
Record name 6-(2-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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